2-(3-Amino-4-methylphenyl)-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one consists of a chromen-4-one core with an amino and methyl-substituted phenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-amino-4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromen-4-one ring.
Industrial Production Methods
Industrial production of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and conversion rates. This method is advantageous for scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Nitro derivatives of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chromen-4-one core can interact with cellular pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methylphenyl)-4H-chromen-2-one: Similar structure but with a different position of the chromenone core.
2-(3-Amino-4-methylphenyl)-4H-chromen-3-one: Another positional isomer with distinct biological activities.
2-(3-Amino-4-methylphenyl)-4H-chromen-5-one: Differently substituted chromenone derivative.
Uniqueness
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
921942-33-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-6-7-11(8-13(10)17)16-9-14(18)12-4-2-3-5-15(12)19-16/h2-9H,17H2,1H3 |
InChI Key |
GTRUQVIPYBPBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N |
Origin of Product |
United States |
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